1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(2-azidoethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N6/c9-8(10,11)6-5-7-16(2-1-13-15-12)3-4-17(7)14-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVPRBKXSOWXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a compound of interest due to its potential biological activities. The imidazo[1,2-b]pyrazole scaffold is known for a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H8F3N5
- Molecular Weight : 243.19 g/mol
- InChI Key : SFLXDBGBJWZPMJ-UHFFFAOYSA-N
This compound features an azido group (-N3) and a trifluoromethyl group (-CF3), which may contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer activities. For instance, compounds with similar scaffolds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluating related compounds demonstrated that certain derivatives inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression .
- Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Azidoethyl)-6-(CF3) | MCF-7 | 5.35 |
| 4-(Trifluoromethyl) derivative | A549 | 3.25 |
| 6-(Trifluoromethyl) derivative | HeLa | 4.10 |
Antimicrobial Activity
The imidazo[1,2-b]pyrazole framework has also been linked to antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains.
- Research Findings : A series of imidazo[1,2-b]pyrazole derivatives were found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Table 2 presents the minimum inhibitory concentration (MIC) values for selected derivatives:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(2-Azidoethyl)-6-(CF3) | Staphylococcus aureus | 32 |
| 6-(Trifluoromethyl) derivative | Escherichia coli | 16 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : The presence of the azido group may enhance the compound's ability to induce apoptosis in cancer cells.
- Disruption of Bacterial Membranes : The trifluoromethyl group may play a role in disrupting bacterial membranes, leading to cell death.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and metabolic stability.
- Anticancer Activity : Preliminary studies have indicated that derivatives of imidazo[1,2-b]pyrazoles exhibit anticancer properties. The azido group allows for further modifications that can enhance activity against specific cancer types.
- Antiviral Properties : Research has shown that similar imidazole derivatives can inhibit viral replication. The azido group may facilitate the incorporation of the compound into nucleic acids, potentially disrupting viral life cycles.
Chemical Biology
The azido group in the compound is particularly useful for bioorthogonal reactions, which are essential in chemical biology for labeling biomolecules without interfering with native biological processes.
- Click Chemistry : The azido group can participate in click chemistry reactions, allowing for the selective attachment of probes to biomolecules. This application is crucial in imaging and tracking biological processes in live cells.
Material Science
The unique properties of 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole make it a candidate for use in developing advanced materials.
- Polymer Chemistry : The compound can be utilized to synthesize polymers with tailored properties. Its azido functionality allows for cross-linking reactions that can enhance the mechanical strength and thermal stability of polymers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of various imidazo[1,2-b]pyrazole derivatives, including those with azido substitutions. The results indicated a significant reduction in cell viability in multiple cancer cell lines, suggesting that modifications to this scaffold could yield potent anticancer agents.
Case Study 2: Click Chemistry Applications
Research demonstrated the successful use of this compound in click chemistry protocols to label proteins in living cells. This study highlighted its potential for real-time monitoring of protein interactions and dynamics within cellular environments.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Significant reduction in cancer cell viability |
| Chemical Biology | Bioorthogonal labeling | Successful protein labeling in live cells |
| Material Science | Polymer synthesis | Enhanced mechanical properties through cross-linking |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 1-(2-Chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098133-62-9) : The chloroethyl group increases electrophilicity and metabolic liability compared to the azidoethyl group. The tetrahydropyran substituent may improve solubility via hydrogen bonding but lacks the trifluoromethyl group’s metabolic stability .
- 6-Methyl-1H-imidazo[1,2-b]pyrazole (CAS 56728-16-6): The methyl group increases lipophilicity (logD ~2.5 inferred), reducing solubility compared to the trifluoromethyl-substituted analog.
- 7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-54-0) : Chlorination at position 7 introduces steric and electronic effects that may hinder receptor binding. The methyl group further elevates logD, reducing bioavailability .
Functionalization and Reactivity
- 1-(Prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2098030-85-2) : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the azidoethyl group. However, the azide’s smaller steric profile may offer broader compatibility in bioconjugation .
- However, the amine group increases polarity (logD ~1.8 inferred), which may reduce membrane permeability compared to the azidoethyl analog .
Data Tables
Table 1. Key Physicochemical Properties of Selected Compounds
| Compound | logD | Solubility (mg/mL) | pKa | Metabolic Stability |
|---|---|---|---|---|
| Pruvanserin (Indole) | 3.2 | 0.15 | ~10 | Low |
| 1H-Imidazo[1,2-b]pyrazole Analog of Pruvanserin | 2.1 | 0.53 | 7.3 | Moderate |
| 1-(2-Azidoethyl)-6-(CF₃)-1H-imidazo[1,2-b]pyrazole* | ~2.3 (inferred) | ~0.5 (inferred) | 7.3 (core NH) | High (CF₃ inferred) |
| 1-(Prop-2-yn-1-yl)-6-(CF₃)-1H-imidazo[1,2-b]pyrazole | N/A | N/A | N/A | High (CF₃ inferred) |
*Values inferred from structural analogs.
Preparation Methods
Construction of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclization reactions involving substituted pyrazoles and appropriate nitrogen-containing building blocks. Common approaches include:
Cyclization via Diazo and Nitrile Intermediates:
A method reported for related imidazole systems involves ring-opening of triazoles to form diazo-imine intermediates, which then react with nitriles under Lewis acid catalysis (e.g., BF3·Et2O) to form substituted imidazoles. This strategy can be adapted for imidazo[1,2-b]pyrazoles by selecting pyrazole-based triazoles and appropriate nitriles bearing trifluoromethyl groups, leading to the fused ring system with substitution at desired positions.Condensation of Pyrazole Derivatives with Formamidine or Amidines:
Another route involves condensation of 3-aminopyrazole derivatives with formamidine or amidines to form the imidazo ring fused to pyrazole. This method allows for selective substitution patterns and can accommodate trifluoromethyl substituents introduced at the pyrazole stage.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 6-position of the imidazo[1,2-b]pyrazole ring is typically introduced via:
Use of Trifluoromethylated Precursors:
Starting materials such as trifluoromethyl-substituted pyrazoles or nitriles can be employed in the cyclization steps to ensure the CF3 group is incorporated during ring formation.Electrophilic Trifluoromethylation:
Post-cyclization trifluoromethylation using reagents like Togni’s reagent or Ruppert-Prakash reagent (TMSCF3) under catalytic conditions can be used to functionalize the heterocycle selectively at the 6-position.
Attachment of the 2-Azidoethyl Side Chain
The azidoethyl substituent at the nitrogen (N1) position is introduced via alkylation reactions:
N-Alkylation with 2-Azidoethyl Halides:
The imidazo[1,2-b]pyrazole core bearing a free NH group can be alkylated using 2-azidoethyl bromide or chloride under basic conditions (e.g., K2CO3 in DMF). This nucleophilic substitution reaction selectively installs the azidoethyl group at the N1 position.Sequential Synthesis via 2-Haloethyl Precursors Followed by Azidation:
Alternatively, N-alkylation with 2-haloethyl precursors (e.g., 2-bromoethyl) followed by substitution of the halide with sodium azide (NaN3) in a polar aprotic solvent can be used to generate the azidoethyl side chain in a two-step process.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
The BF3·Et2O promoted cyclization method provides good to excellent yields and tolerates various substituents, including electron-withdrawing trifluoromethyl groups, facilitating the synthesis of substituted imidazoles and related fused systems.
N-Alkylation with azidoethyl halides is a widely used method for introducing azido groups, which are valuable for click chemistry applications. The reaction proceeds efficiently under mild basic conditions and allows for selective monoalkylation without over-alkylation or ring opening.
Purification by silica gel chromatography using non-polar to moderately polar eluents (e.g., toluene, ethyl acetate mixtures) followed by recrystallization ensures high purity of the final compound, critical for subsequent biological or material applications.
Safety note: Azides are potentially explosive and require careful handling, especially during synthesis and purification steps.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Lewis acid promoted cyclization of triazole and nitrile | BF3·Et2O, substituted pyrazole/nitrile | High yield, versatile substitution | Requires sensitive Lewis acid handling |
| Trifluoromethyl group introduction | Use of trifluoromethylated precursors or electrophilic trifluoromethylation | Trifluoromethyl nitriles or CF3 reagents | Direct incorporation, stable substituent | Reagents can be expensive or sensitive |
| Azidoethyl side chain installation | N-alkylation with 2-azidoethyl halide or halide followed by azidation | 2-Azidoethyl bromide, NaN3, base (K2CO3) | Efficient, selective, click chemistry ready | Azide safety concerns, multi-step if indirect |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via multicomponent reactions or stepwise functionalization. For example, imidazo[1,2-b]pyrazole scaffolds are often constructed using cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds . The azidoethyl group is typically introduced via nucleophilic substitution of a bromoethyl precursor with sodium azide . Optimization of solvent (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst (e.g., Cu(I) for azide-alkyne cycloadditions) is critical to achieving yields >70% .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Answer : X-ray diffraction (XRD) is the gold standard for resolving tautomerism and regiochemistry in imidazo[1,2-b]pyrazoles . For routine characterization, use H/C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm in F NMR) and azidoethyl chain (δ ~3.5–4.0 ppm for N-CH-CH-) . Mass spectrometry (HRMS) with ESI+ ionization is recommended for molecular ion validation .
Q. What are the key stability considerations for handling and storing this compound?
- Answer : The azide group is thermally sensitive; avoid temperatures >80°C and prolonged light exposure. Store under inert gas (N or Ar) at –20°C in anhydrous DMSO or DMF. Monitor for decomposition via TLC or HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites for functionalization. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases or bacterial enzymes) can prioritize derivatives with improved binding affinity . Pharmacophore modeling (e.g., using Schrödinger Suite) helps identify critical substituent interactions, such as the trifluoromethyl group’s role in hydrophobic binding .
Q. What experimental strategies resolve contradictions in reported biological activity data for imidazo[1,2-b]pyrazole derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize assays using:
- Positive controls : Reference inhibitors (e.g., doxorubicin for cytotoxicity).
- Solvent consistency : Limit DMSO to <0.1% v/v.
- Dose-response curves : Calculate IC values with triplicate replicates .
Cross-validate findings using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
Q. How does the tautomerism of the imidazo[1,2-b]pyrazole core affect reactivity and biological interactions?
- Answer : The 1H-imidazo[1,2-b]pyrazole exists in equilibrium between two tautomers, influencing hydrogen-bonding and π-stacking interactions. Solid-state NMR and XRD reveal dominant tautomeric forms . In silico MD simulations (e.g., GROMACS) can model tautomer dynamics in solution and predict binding modes to biological targets .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Answer : Follow OECD guidelines for:
- Hydrolysis : Test pH 4–9 buffers at 25–50°C.
- Photodegradation : Use UV/Vis light (290–800 nm) and quantify intermediates via LC-MS .
- Ecotoxicology : Perform acute toxicity assays with Daphnia magna (EC) and algal growth inhibition tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
